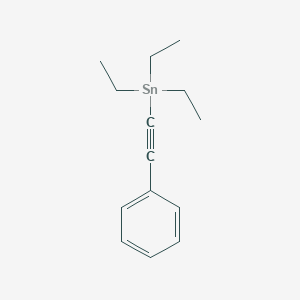
Stannane, triethyl(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, triethyl(phenylethynyl)-, also known as triethyl(2-phenylethynyl)stannane, is an organotin compound with the molecular formula C14H20Sn. This compound features a tin atom bonded to three ethyl groups and one phenylethynyl group. Organotin compounds are known for their versatility in organic synthesis, particularly in coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, triethyl(phenylethynyl)- can be synthesized through the Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide or pseudohalide. The reaction typically requires a palladium catalyst and can be carried out under mild conditions. For example, the coupling of triethylstannane with phenylacetylene in the presence of a palladium catalyst and a base such as triethylamine can yield triethyl(phenylethynyl)stannane .
Industrial Production Methods
Industrial production of stannane, triethyl(phenylethynyl)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxicity of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
Stannane, triethyl(phenylethynyl)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often involving radical intermediates.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tributyltin hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
Oxidation: Tin oxides and phenylacetylene derivatives.
Reduction: Reduced organotin compounds.
Substitution: Various substituted phenylethynyl derivatives.
Scientific Research Applications
Stannane, triethyl(phenylethynyl)- has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through coupling reactions.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of stannane, triethyl(phenylethynyl)- in coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organotin compound transfers the phenylethynyl group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenylethynyl)tin: Similar structure but with methyl groups instead of ethyl groups.
Tetraalkynylstannanes: Compounds with multiple alkynyl groups bonded to tin.
Uniqueness
Stannane, triethyl(phenylethynyl)- is unique due to its specific combination of ethyl and phenylethynyl groups, which provides distinct reactivity and stability compared to other organotin compounds .
Properties
CAS No. |
1015-27-6 |
|---|---|
Molecular Formula |
C14H20Sn |
Molecular Weight |
307.02 g/mol |
IUPAC Name |
triethyl(2-phenylethynyl)stannane |
InChI |
InChI=1S/C8H5.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H;3*1H2,2H3; |
InChI Key |
LHSSMEXZDHGIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















